Ethyl 3-bromopropanoate

Heterocyclic Synthesis Tandem Annulation Catalyst-Free Methodology

Ethyl 3-bromopropanoate (CAS 539-74-2) is an organobromine compound with the formula BrCH₂CH₂CO₂C₂H₅, a colorless liquid with a density of 1.412 g/cm³ at 25°C and a boiling point of 135–136°C at 50 mmHg. It is an alkylating agent, widely employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 539-74-2
Cat. No. B166144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromopropanoate
CAS539-74-2
Synonyms3-Bromopropanoic acid ethyl ester
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCCOC(=O)CCBr
InChIInChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3
InChIKeyFQTIYMRSUOADDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromopropanoate (CAS 539-74-2): Product-Specific Evidence Guide for Scientific Procurement


Ethyl 3-bromopropanoate (CAS 539-74-2) is an organobromine compound with the formula BrCH₂CH₂CO₂C₂H₅, a colorless liquid with a density of 1.412 g/cm³ at 25°C and a boiling point of 135–136°C at 50 mmHg [1]. It is an alkylating agent, widely employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds [2]. This guide provides a rigorous, evidence-based comparison with its closest structural analogs to inform scientific and industrial procurement decisions.

Why Ethyl 3-Bromopropanoate (CAS 539-74-2) Cannot Be Substituted: A Quantitative Assessment of Reactivity and Selectivity


Generic substitution of ethyl 3-bromopropanoate with a close structural analog can lead to significant and quantifiable differences in reaction outcomes. Variations in leaving group, carbon chain length, or ester moiety directly impact key parameters such as reaction rate, yield, regioselectivity, and the ability to participate in complex tandem reactions [1]. The following evidence demonstrates that, unlike its analogs, ethyl 3-bromopropanoate possesses a unique reactivity profile, including its established role as a dual-reactive partner in one-pot heterocyclic syntheses, which cannot be replicated by compounds like ethyl 2-bromopropanoate or ethyl 4-bromobutanoate . Procurement based on chemical class alone, without consideration of these quantitative differentiators, carries a high risk of experimental failure and resource waste.

Ethyl 3-Bromopropanoate (CAS 539-74-2) Quantitative Differentiation: Evidence from Peer-Reviewed Studies


Tandem Reaction Performance: Ethyl 3-Bromopropanoate Enables One-Pot Indolizine Synthesis Unattainable with 2-Bromo or 4-Bromo Analogs

Ethyl 3-bromopropanoate acts as a unique bifunctional reagent in a tandem Knoevenagel-aldol annulation, enabling a one-pot, catalyst-free synthesis of indolizines. This reactivity is not observed with ethyl 2-bromopropanoate or ethyl 4-bromobutanoate under the reported conditions, as these analogs lack the specific spatial and electronic configuration required for the sequential methylene substitution and intramolecular condensation [1].

Heterocyclic Synthesis Tandem Annulation Catalyst-Free Methodology

S-Alkylation Efficiency: Ethyl 3-Bromopropanoate vs. Ethyl 4-Bromobutanoate in Pyridine Derivative Synthesis

In the synthesis of thiopyrano[2,3-b]pyridine derivatives, the use of ethyl 3-bromopropanoate for S-alkylation of a thione precursor proceeds smoothly to yield the S-alkylated product. This contrasts with reports on ethyl 4-bromobutanoate, where similar alkylation attempts on related systems resulted in lower yields or required alternative, more complex procedures to achieve the desired product [1].

S-Alkylation Thiopyranopyridine Synthesis Reaction Selectivity

Reactivity in Grignard Reactions: Steric and Electronic Differentiation from Ethyl 2-Bromopropanoate

Ethyl 3-bromopropanoate reacts with Grignard reagents like methylmagnesium bromide to yield tertiary alcohols (e.g., 4-bromo-2-methylbutan-2-ol) via nucleophilic attack on the ester carbonyl . This reactivity is fundamentally different from that of α-bromoesters like ethyl 2-bromopropanoate, where the bromine is at the alpha position relative to the ester. Ethyl 2-bromopropanoate is primarily used in stereoselective alkylation reactions of enolates, achieving high diastereoselectivity (up to 97:3) and chiral purity (99.5%) in the synthesis of specific chiral molecules .

Grignard Reaction Nucleophilic Addition Organometallic Synthesis

Hydrophobicity and Phase Partitioning: LogP Comparison with Methyl 3-Bromopropanoate

The ethyl ester of 3-bromopropanoate (target) has a higher calculated LogP (octanol-water partition coefficient) compared to the methyl ester analog. This difference in lipophilicity is critical for applications where membrane permeability or phase-transfer efficiency is a key design parameter, such as in the synthesis of PROTACs .

Lipophilicity Phase Transfer PROTAC Linker Design

Synthetic Accessibility and Cost-Efficiency: Anti-Markovnikov Hydrobromination Route vs. Multi-Step Esterification

Ethyl 3-bromopropanoate can be synthesized via the anti-Markovnikov hydrobromination of ethyl acrylate, a simple one-step reaction that yields the terminal bromo product [1]. This contrasts with the synthesis of ethyl 2-bromopropanoate, which typically requires a more complex and less atom-economical Hell-Volhard-Zelinsky reaction or alpha-bromination of propanoic acid derivatives. This difference in synthetic accessibility directly impacts the commercial price and availability of the compound.

Synthetic Route Cost of Goods Industrial Scalability

Procurement-Driven Application Scenarios for Ethyl 3-Bromopropanoate (CAS 539-74-2)


One-Pot Synthesis of Medicinally Relevant Heterocycles

The unique dual reactivity of ethyl 3-bromopropanoate, as demonstrated in a tandem Knoevenagel-aldol annulation, makes it an irreplaceable reagent for medicinal chemists aiming to efficiently construct complex indolizine scaffolds. Substitution with a 2-bromo or 4-bromo ester analog will not yield the desired product under the reported mild, metal-free conditions [1]. This scenario is ideal for groups focused on catalyst-free, sustainable, and high-yielding methodologies for heterocyclic library synthesis.

Alkylation for 3-Carbon Chain Elongation in Agrochemical and Pharmaceutical Intermediates

For synthetic sequences requiring the addition of a propanoate ester moiety via S-, N-, or C-alkylation, ethyl 3-bromopropanoate provides reliable and direct access. Evidence shows it is effective in S-alkylation for thiopyranopyridine synthesis, whereas the use of a 4-bromo analog for similar chain extension has been reported to fail or require less efficient workarounds [2]. This makes it the preferred building block for introducing a three-carbon ester side chain.

PROTAC and Bifunctional Molecule Linker Design

In the rational design of PROTACs and other bifunctional molecules, the linker's physicochemical properties are critical. Ethyl 3-bromopropanoate is a known building block for PROTAC linkers . Its intermediate length and lipophilicity (LogP ~1.2–1.7) offer a balance between solubility and permeability that differs from shorter (methyl) or longer (butyl) analogs. Researchers can procure this specific compound to fine-tune the properties of their degrader molecules.

Nucleophilic Addition to Access Functionalized Alcohols

When the synthetic goal is nucleophilic addition to an ester carbonyl to form a tertiary alcohol, ethyl 3-bromopropanoate is the correct choice. Its reaction with Grignard reagents, such as methylmagnesium bromide, yields 4-bromo-2-methylbutan-2-ol , a useful intermediate. In contrast, the α-bromo isomer, ethyl 2-bromopropanoate, would engage in different chemistry, such as stereoselective enolate alkylation , highlighting the need for precise procurement.

Technical Documentation Hub

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